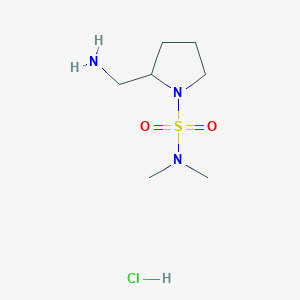![molecular formula C11H17NO B13496291 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene can be synthesized from 4-azatricyclo[4.3.1.1,3,8]undecan-5-one through a modified procedure . The synthesis involves the interaction of 4-azatricyclo[4.3.1.1,3,8]undecan-5-one with methoxycarbonylhydrazine in refluxing ethanol, leading to the formation of triazolone . This compound can then undergo various methylation reactions to yield different derivatives .
Industrial Production Methods
The industrial production of this compound involves a simplified technological process that reduces production costs by using readily available reagents and carrying out reactions without solvents . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Methoxycarbonylhydrazine: Used in the synthesis of triazolone from this compound.
Methyl Iodide and Dimethyl Sulfate: Used for methylation reactions to obtain different derivatives.
Major Products Formed
Triazolone: Formed from the reaction with methoxycarbonylhydrazine.
N-Substituted Compounds: Formed from methylation reactions.
Scientific Research Applications
5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene involves its interaction with various molecular targets and pathways. The compound’s high lipophilicity, due to the adamantane fragment, enhances its biological activity . It acts as an ambiphilic agent with both soft and hard nucleophilic centers, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Azahomoadamantane Series: Includes compounds with similar structures and biological activities.
Triazolone Derivatives: Compounds derived from the reaction of 5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene with methoxycarbonylhydrazine.
Uniqueness
This compound is unique due to its specific structure and the presence of the adamantane fragment, which enhances its biological activity and lipophilicity . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene |
InChI |
InChI=1S/C11H17NO/c1-13-11-9-3-7-2-8(4-9)6-10(5-7)12-11/h7-10H,2-6H2,1H3 |
InChI Key |
DBMXMUPFZFEQGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


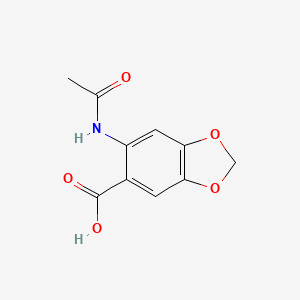
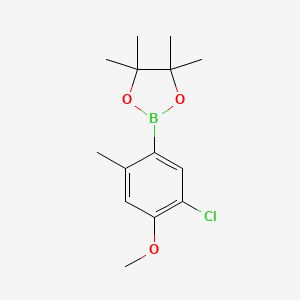
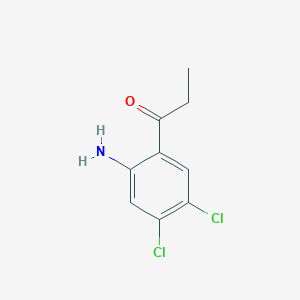
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
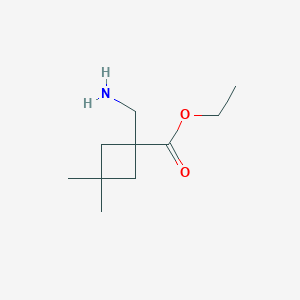
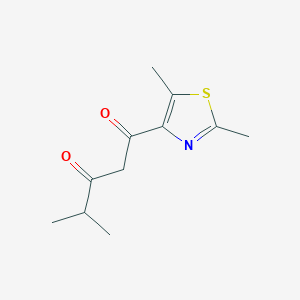
![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)

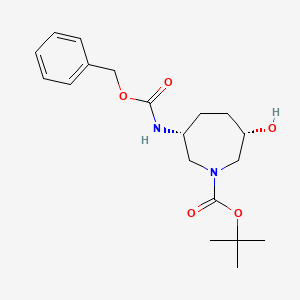
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)


